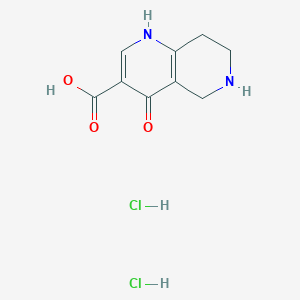

![molecular formula C13H9N3O4S2 B2887082 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid CAS No. 299921-67-8](/img/structure/B2887082.png)

3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

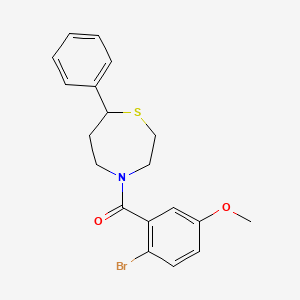

“3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid” is a chemical compound. It is a derivative of benzothiadiazole and benzoic acid . The molecular formula of this compound is C13H9N3O4S2.

Molecular Structure Analysis

The molecular weight of “this compound” is 335.35. The structure includes a benzothiadiazole ring, which is a heterocyclic compound containing nitrogen and sulfur atoms .Applications De Recherche Scientifique

Antiparasitic Properties

Compounds bearing the benzothiadiazole moiety have demonstrated significant antiparasitic properties. For instance, derivatives have shown promising activity against parasites like Leishmania infantum and Trichomonas vaginalis. One such compound exhibited antiproliferative activity towards T. vaginalis, while another was effective against L. infantum parasites, indicating potential in treating parasitic infections (Delmas et al., 2002).

Photodynamic Therapy for Cancer Treatment

Benzothiadiazole derivatives have been studied for their efficacy in photodynamic therapy (PDT) against cancer. A specific study highlighted the synthesis of zinc phthalocyanine derivatives substituted with benzothiadiazole groups. These compounds exhibited high singlet oxygen quantum yields and good fluorescence properties, essential for effective PDT. This demonstrates their potential as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Microbial Biosynthesis

Research into microbial biosynthesis has led to the development of systems for producing 3-amino-benzoic acid (3AB) from simple substrates like glucose using Escherichia coli. This approach has significantly improved 3AB production, demonstrating the potential of co-culture engineering in metabolic engineering for producing important chemical compounds (Zhang & Stephanopoulos, 2016).

Inhibition of Chronic Diseases

Benzothiadiazole derivatives have been identified as potent and selective inhibitors of enzymes involved in chronic diseases. For example, a series of compounds were synthesized and evaluated for their EP receptor affinities and antagonist activities, aiming to reduce inhibitory activity against cytochrome P450 isozymes. This research contributes to the development of treatments for conditions with underlying chronic inflammation or other pathologies (Naganawa et al., 2006).

Dye-Sensitized Solar Cells

The application of benzothiadiazole derivatives extends to the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs). A study on organic D-A-π-A dyes incorporating benzothiadiazole as an electron acceptor unit revealed their potential in improving DSSC device performance. Such materials contribute to the development of more efficient solar energy conversion technologies (Ferdowsi et al., 2018).

Mécanisme D'action

Target of Action

A structurally similar compound, [(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-phenylacetic acid, has been used in proteomics research Proteomics involves the large-scale study of proteins, particularly their structures and functions

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. Based on its structural similarity to other benzothiadiazol compounds, it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function .

Pharmacokinetics

Its molecular weight (34938 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Analyse Biochimique

Biochemical Properties

The biochemical properties of 3-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]benzoic acid are not fully understood due to the limited research available. It is known that benzothiadiazole derivatives, to which this compound belongs, are important acceptor units used in the development of photoluminescent compounds . They are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Cellular Effects

The specific cellular effects of this compound are currently unknown due to the lack of direct research on this compound. It is plausible that this compound could influence cellular function given its potential role in biochemical reactions .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Benzothiadiazole derivatives are known to undergo the standard chemistry of aromatic compounds, readily forming nitro and chloro derivatives . This suggests that this compound may interact with biomolecules in a similar manner.

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. Amino acids and their derivatives are known to play crucial roles in various metabolic pathways .

Propriétés

IUPAC Name |

3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O4S2/c17-13(18)8-3-1-4-9(7-8)16-22(19,20)11-6-2-5-10-12(11)15-21-14-10/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXRAURQKQCJIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=NSN=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl ether](/img/structure/B2887000.png)

![4-oxo-N-(thiophen-2-yl(thiophen-3-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2887005.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2887007.png)

![2-Ethyl-5-(furan-2-yl(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2887011.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)

![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

![1-[(4-fluorophenyl)methyl]-3,9-dimethyl-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2887020.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)